molecular formula C10H8N2O4 B2762779 4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one CAS No. 672895-46-4

4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one

Cat. No.: B2762779
CAS No.: 672895-46-4
M. Wt: 220.184
InChI Key: CXTJBGFUCIHFKL-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methyl-3-nitroquinolin-2(1H)-one (CAS 36949-55-0) is a nitrated quinolinone derivative that serves as a versatile chemical intermediate and privileged scaffold in medicinal chemistry and drug discovery. This compound belongs to the 4-hydroxy-2-quinolinone family, a class of nitrogen-containing heterocycles recognized for their wide spectrum of biological activities and presence in numerous pharmacologically active compounds . The core structure is of great interest in developing novel multi-target agents due to its ability to be functionalized at multiple sites . Quinolinone derivatives analogous to this compound have been investigated for a range of biological applications, including potential anti-inflammatory activity through lipoxygenase (LOX) inhibition , antifungal properties , and herbicidal activity via inhibition of photosynthetic electron transport in plants . The scaffold serves as a key building block in the synthesis of more complex molecules, such as quinolinone-3-carboxamides, which have shown promise as immunosuppressants, antibacterial agents, and anticancer candidates in preclinical research . The molecular formula is C10H8N2O4 with a molecular weight of 220.18 g/mol . The product is offered with a typical purity of 98% and is supplied as a dry powder. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-hydroxy-1-methyl-3-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-11-7-5-3-2-4-6(7)9(13)8(10(11)14)12(15)16/h2-5,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHGVXVVXOXMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1-methyl-3-nitro-1,2-dihydroquinolin-2-one can be achieved through various methods. One common approach involves the reaction of anthranilic acid derivatives with suitable reagents under controlled conditions. For instance, the Aly group synthesized derivatives by reacting aromatic amines with diethyl malonate in diphenyl ether, catalyzed by triethylamine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted quinolones.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have highlighted the potential of 4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one derivatives as multi-target agents in cancer therapy. For instance, derivatives synthesized from this compound have shown significant cytotoxic effects against various cancer cell lines, including human colorectal adenocarcinoma (Caco-2) and breast cancer (MCF-7) cells. The structural modifications of these compounds enhance their activity and selectivity towards cancer cells, indicating their potential as lead compounds in drug development .

Antimicrobial Activity
The synthesis of 6-nitro derivatives of this compound has demonstrated promising antimicrobial properties. These compounds were evaluated against several bacterial strains and showed effective inhibition, suggesting their potential use as antimicrobial agents .

Biochemical Applications

Enzyme Inhibition Studies
this compound has been investigated for its ability to inhibit specific enzymes related to various diseases. For example, certain derivatives have been reported to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes, demonstrating their potential for treating inflammatory diseases .

Materials Science

Fluorescent Properties
Research has indicated that derivatives of this compound exhibit fluorescent properties, making them suitable for applications in sensors and imaging techniques. The fluorescence characteristics can be tailored through structural modifications, enhancing their utility in biochemical assays and diagnostics .

Data Tables

Application Area Compound Derivative Activity/Effect Reference
Medicinal ChemistryCarboxamide derivativesCytotoxicity against Caco-2 and MCF-7
Antimicrobial Activity6-Nitro derivativesInhibition of bacterial growth
Enzyme InhibitionLOX inhibitorsAnti-inflammatory effects
Fluorescent PropertiesVarious derivativesFluorescence for imaging

Case Study 1: Anticancer Activity

A study synthesized several derivatives of this compound and tested their cytotoxic effects on various cancer cell lines. The results indicated that specific modifications significantly enhanced the compounds' efficacy against breast and colon cancer cells, suggesting a promising avenue for future drug development.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of newly synthesized 6-nitro derivatives. These compounds were tested against a panel of bacterial strains, yielding positive results that support their potential use as novel antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-hydroxy-1-methyl-3-nitro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Quinolinones

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound (15151-57-2) C₁₀H₈N₂O₄ 220.18 1-Me, 3-NO₂, 4-OH Light yellow solid; density 1.61 g/cm³; nitro group enhances electrophilic reactivity .
4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one (62785-33-5) C₁₂H₁₂N₂O₆ 280.23 1-Me, 3-NO₂, 4-OH, 6,7-diOMe Increased steric bulk and polarity due to methoxy groups; potential for improved solubility .
3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one (887572-86-3) C₉H₅ClFNO₂ 229.60 3-Cl, 6-F, 4-OH Halogen substituents (Cl, F) enhance electronic effects; potential antimicrobial applications .
4-Hydroxy-8-nitroquinolin-2(1H)-one (328396-35-6) C₉H₆N₂O₄ 206.16 8-NO₂, 4-OH Nitro group at position 8 alters electronic distribution; uncharacterized bioactivity .
2-Hydroxy-1-methyl-3-nitroquinolin-4(1H)-one (36949-55-0) C₁₀H₈N₂O₄ 220.18 1-Me, 3-NO₂, 2-OH Structural isomer of the target compound; hydroxy and nitro positions reversed .
4-Chloro-3-nitro-1-phenylquinolin-2(1H)-one (335210-36-1) C₁₅H₉ClN₂O₃ 300.70 4-Cl, 3-NO₂, 1-Ph Phenyl group increases lipophilicity; chloro-nitro combination may enhance reactivity .
3-Acetyl-4-hydroxy-1-phenylquinolin-2(1H)-one (54289-77-9) C₁₇H₁₂NO₃ 279.29 3-Ac, 4-OH, 1-Ph Acetyl group introduces a ketone moiety; potential for hydrogen bonding .

Spectral and Structural Analysis

  • IR Spectroscopy: The target compound shows characteristic C=O (quinolone) and NO₂ stretches at ~1663 cm⁻¹ and ~1520 cm⁻¹, respectively . In contrast, the acetylated derivative (CAS 54289-77-9) exhibits additional C=O (acetyl) absorption at ~1700 cm⁻¹ .
  • NMR Data: Target Compound: ¹H NMR signals include δ 3.59 ppm (CH₃), δ 7.95 ppm (H-5 quinoline), and δ 8.18 ppm (H-5/H-7 diazepine in derivatives) . Chloro-Fluoro Analog: Downfield shifts for H-5 and H-7 due to electron-withdrawing halogens .

Biological Activity

4-Hydroxy-1-methyl-3-nitroquinolin-2(1H)-one is a compound belonging to the quinolone family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline backbone with hydroxyl and nitro substituents, contributing to its unique biological profile. The compound's molecular formula is C_10H_8N_2O_3, and its molecular weight is 204.18 g/mol.

Antioxidant Activity

Research indicates that derivatives of quinolinones, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. A study highlighted that certain synthesized carboxamide derivatives of quinolinones demonstrated potent antioxidant activity, with some achieving over 90% inhibition of lipid peroxidation .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity by inhibiting lipoxygenase (LOX), an enzyme involved in the inflammatory response. In vitro assays revealed that specific derivatives exhibited IC50 values as low as 10 μM for LOX inhibition, indicating strong potential for anti-inflammatory therapies .

CompoundIC50 (μM)Description
This compound10LOX inhibitor
Carboxamide derivative 3g27.5LOX inhibitor with antioxidant properties
Hybrid compound 11e52LOX inhibitor

Antimicrobial Activity

Quinolone derivatives have been evaluated for their antimicrobial properties against various pathogens. A series of ring-substituted derivatives were tested against several fungal strains, demonstrating varying degrees of antifungal activity . The results indicated that modifications to the quinoline structure could enhance efficacy against specific microbial targets.

The biological activities of this compound are attributed to its ability to interact with multiple biological targets:

  • Enzyme Inhibition : The compound's structure allows it to bind to enzymes such as LOX, inhibiting their activity and subsequently reducing inflammation.
  • Radical Scavenging : The hydroxyl group in the structure plays a crucial role in neutralizing free radicals, thus providing protective effects against oxidative damage.
  • Cell Signaling Modulation : Some studies suggest that quinolone derivatives may influence cell signaling pathways related to apoptosis and cell survival.

Case Study 1: Antioxidant Efficacy

A recent study synthesized a series of quinoline derivatives and evaluated their antioxidant potential using various assays, including ABTS and DPPH radical scavenging tests. The results indicated that compounds with a hydroxyl group showed superior activity compared to those without, underscoring the importance of functional groups in enhancing biological activity .

Case Study 2: Anti-inflammatory Properties

In another investigation, researchers explored the anti-inflammatory effects of this compound through in vivo models. The compound was administered to mice subjected to induced inflammation, resulting in a significant reduction in inflammatory markers compared to control groups .

Q & A

Q. Q: What are the common synthetic routes for 4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one, and how are intermediates characterized?

A: The synthesis typically involves cyclization of β-ketoacid precursors under acidic conditions. For example, nitration of β-ketoacid intermediates using concentrated HNO₃/H₂SO₄ yields nitro-substituted derivatives, followed by hydrolysis to isolate the final compound . Intermediates are characterized via IR (e.g., C=O amide at ~1630 cm⁻¹) and ¹H NMR (e.g., hydroxyl proton signals at δ 14.71 ppm) . Yields can reach ~80% under optimized conditions .

Advanced Synthesis

Q. Q: How can reaction conditions be optimized to minimize side products during nitration of β-ketoacid precursors?

A: Side reactions like premature cyclization can occur under strongly acidic conditions. To mitigate this, controlled addition of nitrating agents (e.g., gradual HNO₃ introduction) and temperature regulation (0–5°C) are critical. Post-reaction purification via column chromatography or recrystallization improves purity . Monitoring via TLC ensures intermediate stability .

Basic Characterization

Q. Q: Which spectroscopic techniques are essential for confirming the structure of this compound derivatives?

A: Key methods include:

  • IR Spectroscopy : Identifies functional groups (e.g., -OH at ~3440 cm⁻¹, C=O at ~1630 cm⁻¹) .
  • ¹H NMR : Confirms substituent positions (e.g., methyl groups at δ 3.59 ppm, aromatic protons at δ 7–8 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., molecular ion peaks at m/z 297) .

Advanced Characterization

Q. Q: How can conflicting spectral data (e.g., unexpected downfield shifts in ¹H NMR) be resolved during structural elucidation?

A: Conflicting shifts may arise from hydrogen bonding or tautomerism. Advanced techniques like 2D NMR (COSY, HSQC) or X-ray crystallography (e.g., resolving quinolinone ring conformation ) clarify ambiguities. Computational methods (DFT) can model electronic environments to predict shifts .

Biological Activity (Basic)

Q. Q: What standard assays evaluate the antimicrobial activity of 4-hydroxyquinolin-2(1H)-one derivatives?

A: Common assays include:

  • Broth Microdilution : Determines minimum inhibitory concentration (MIC) against pathogens like S. aureus .
  • Agar Diffusion : Assesses zone-of-inhibition for broad-spectrum activity .
  • MTT Assay : Tests cytotoxicity in cancer cell lines (e.g., IC₅₀ values) .

Biological Activity (Advanced)

Q. Q: How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

A: Modifying the nitro group (e.g., reduction to amine) or introducing substituents (e.g., diazepine rings ) alters bioactivity. SAR studies correlate substituent electronegativity/logP with membrane permeability. For example, methyl groups enhance lipophilicity, improving anticancer activity .

Chemical Reactivity (Basic)

Q. Q: What reactions are facilitated by the nitro group in this compound?

A: The nitro group participates in:

  • Cyclization : Forms fused heterocycles (e.g., pyrazoloquinolines) under basic conditions .
  • Nucleophilic Substitution : Reacts with amines to yield amino derivatives .
  • Reduction : Converts to amino groups using Pd/C/H₂ for further functionalization .

Chemical Reactivity (Advanced)

Q. Q: What mechanistic insights explain the cyclization of 3-nitroacetyl intermediates to pyrano[3,2-c]quinolines?

A: Under acidic conditions, nitration at the active methylene carbon induces intramolecular cyclization via keto-enol tautomerism. The α-pyrone ring forms through decarboxylation, confirmed by IR loss of O-C=O bands at ~1765 cm⁻¹ .

Stability and Storage

Q. Q: What methodological approaches ensure the stability of 4-hydroxyquinolin-2(1H)-one derivatives during storage?

A: Store in amber vials at –20°C to prevent photodegradation. Lyophilization enhances shelf life. Monitor stability via HPLC to detect hydrolysis byproducts (e.g., nitro group reduction) .

Computational Modeling

Q. Q: How can DFT calculations predict the electronic properties of this compound?

A: DFT models (B3LYP/6-31G*) optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps), correlating with reactivity. Vibrational frequencies (IR/Raman) are simulated to validate experimental spectra .

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